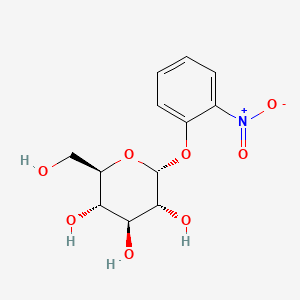

2-Nitrophenyl a-D-glucopyranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15NO8 |

|---|---|

Molekulargewicht |

301.25 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

KUWPCJHYPSUOFW-ZIQFBCGOSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrophenyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-Nitrophenyl α-D-glucopyranoside, a crucial chromogenic substrate for the detection and quantification of α-glucosidase activity. The synthesis of the α-anomer requires a strategic approach to control the stereochemistry at the anomeric center. The protocols outlined below are based on established principles of carbohydrate chemistry, primarily focusing on a modified Koenigs-Knorr reaction that favors the formation of the 1,2-cis-glycosidic linkage.

Synthetic Strategy Overview

The synthesis of 2-Nitrophenyl α-D-glucopyranoside is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose. A key consideration for the synthesis of the α-glucoside is the choice of protecting group for the hydroxyl at the C-2 position. To favor the formation of the α-anomer, a non-participating protecting group, such as a benzyl (B1604629) ether, is employed at the C-2 position. This prevents the neighboring group participation that would otherwise lead to the formation of the thermodynamically more stable β-anomer.

The overall synthetic pathway can be summarized as follows:

-

Perbenzylation of D-glucose: Protection of all hydroxyl groups of D-glucose as benzyl ethers.

-

Formation of the Glycosyl Halide: Conversion of the perbenzylated glucose to a reactive glycosyl donor, typically a glycosyl bromide.

-

α-Selective Glycosylation: A modified Koenigs-Knorr reaction between the glycosyl bromide and 2-nitrophenol (B165410) to form the protected 2-Nitrophenyl α-D-glucopyranoside.

-

Deprotection: Removal of the benzyl protecting groups to yield the final product.

An alternative chemo-enzymatic approach involves the non-stereoselective synthesis of a mixture of α and β anomers, followed by the enzymatic hydrolysis of the β-anomer to isolate the desired α-anomer.

Experimental Protocols

Chemical Synthesis via Koenigs-Knorr Reaction

This protocol details the chemical synthesis of 2-Nitrophenyl α-D-glucopyranoside using a multi-step chemical process.

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide

This step involves the perbenzylation of D-glucose followed by bromination at the anomeric position.

-

Materials: D-glucose, Benzyl chloride (BnCl), Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Hydrogen bromide (HBr) in acetic acid, Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF, a solution of D-glucose in DMF is added dropwise at 0 °C under an inert atmosphere.

-

Benzyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of methanol (B129727), and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield crude perbenzylated glucose.

-

The crude product is purified by column chromatography.

-

The purified perbenzylated glucose is dissolved in dichloromethane and treated with a solution of hydrogen bromide in acetic acid.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The mixture is then diluted with dichloromethane and washed with ice-cold water and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide, which is often used immediately in the next step.

-

Step 2: Glycosylation of 2-Nitrophenol

This is the key step where the glycosidic bond is formed with α-selectivity.

-

Materials: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide, 2-Nitrophenol, Silver carbonate (Ag₂CO₃) or Mercury(II) cyanide (Hg(CN)₂), Dichloromethane (CH₂Cl₂), Molecular sieves.

-

Procedure:

-

A mixture of 2-nitrophenol and freshly activated molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere.

-

Silver carbonate (or another promoter such as mercury(II) cyanide) is added to the suspension.

-

A solution of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane is added dropwise at room temperature.

-

The reaction mixture is stirred in the dark at room temperature until completion (monitored by TLC).

-

The solid is filtered off, and the filtrate is washed with sodium thiosulfate (B1220275) solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-Nitrophenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

-

Step 3: Deprotection of Benzyl Ethers

The final step is the removal of the benzyl protecting groups to obtain the target compound.

-

Materials: 2-Nitrophenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

The protected glucoside is dissolved in methanol.

-

A catalytic amount of palladium on carbon (10%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

The crude 2-Nitrophenyl α-D-glucopyranoside is purified by recrystallization or column chromatography.

-

Chemo-Enzymatic Synthesis and Purification

This alternative approach involves a non-selective chemical glycosylation followed by an enzymatic purification step to isolate the α-anomer.

Step 1: Non-Selective Chemical Synthesis of an α/β-Mixture

A mixture of anomers can be synthesized using a method that does not strictly control the stereochemistry, such as a fusion reaction.[1]

-

Materials: β-D-glucose pentaacetate, 2-Nitrophenol, Zinc chloride (ZnCl₂).

-

Procedure:

-

A mixture of β-D-glucose pentaacetate and an excess of 2-nitrophenol is heated under reduced pressure to form a melt.

-

Anhydrous zinc chloride is added as a catalyst.

-

The reaction is heated and stirred until completion.

-

The crude mixture containing acetylated 2-nitrophenyl α/β-D-glucopyranosides is then deacetylated using a catalytic amount of sodium methoxide (B1231860) in methanol (Zemplén deacetylation).

-

The resulting mixture of 2-nitrophenyl α/β-D-glucopyranosides is isolated after neutralization and solvent removal.

-

Step 2: Selective Enzymatic Hydrolysis of the β-Anomer

The β-anomer is selectively hydrolyzed using a β-glucosidase, leaving the desired α-anomer intact.[2]

-

Materials: Mixture of 2-Nitrophenyl α/β-D-glucopyranosides, β-glucosidase, Buffer solution (e.g., citrate-phosphate buffer, pH 4.5).

-

Procedure:

-

The anomeric mixture is dissolved in the appropriate buffer.

-

β-glucosidase is added, and the reaction is incubated at an optimal temperature (e.g., 35 °C) with stirring.[2]

-

The hydrolysis of the β-anomer is monitored (e.g., by TLC or HPLC).

-

Once the β-anomer is completely consumed, the enzyme is denatured by heating.[2]

-

The reaction mixture is then subjected to an extraction or chromatographic separation to isolate the pure 2-Nitrophenyl α-D-glucopyranoside from the hydrolyzed products (2-nitrophenol and glucose).

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of nitrophenyl glucosides. Note that yields can vary significantly depending on the specific reaction conditions and substrates used.

Table 1: Representative Yields for Chemical Synthesis Steps

| Step | Reaction | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Reference |

| 1 | Peracetylation of Glucose | D-Glucose | Acetic Anhydride | Sodium Acetate | - | High | [1] |

| 2 | Fusion Glycosylation | β-D-glucose pentaacetate | p-Nitrophenol | Zinc Chloride | Melt | 10-25 (condensation step) | [1] |

| 3 | Deacetylation | Acetylated p-nitrophenyl glucoside | - | Sodium Methoxide | Methanol | Not specified | [1] |

Table 2: Chemo-Enzymatic Purification Data

| Substrate | Enzyme | Anomeric Ratio (α:β) before Hydrolysis | Purity of α-anomer after Hydrolysis | Reference |

| 4-Nitrophenyl-2-acetamido-2-deoxy-α/β-D-galactopyranosides | β-N-acetylhexosaminidase | 2:3 | >99.6% | [2] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the chemical synthesis of 2-Nitrophenyl α-D-glucopyranoside.

References

An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl α-D-glucopyranoside is a synthetic glycoside that serves as a valuable tool in biochemical and biomedical research. Its primary application lies in its use as a chromogenic substrate for the determination of α-glucosidase activity. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibitors are a key target for the development of therapeutics for type 2 diabetes. The enzymatic cleavage of 2-Nitrophenyl α-D-glucopyranoside releases 2-nitrophenol (B165410), a yellow-colored compound, allowing for a straightforward spectrophotometric assay of enzyme kinetics and inhibitor screening. This technical guide provides a comprehensive overview of the core chemical properties of 2-Nitrophenyl α-D-glucopyranoside, along with detailed experimental protocols and visualizations to support its application in research and drug development.

Core Chemical Properties

2-Nitrophenyl α-D-glucopyranoside is a white to off-white crystalline solid. Its chemical structure consists of a glucose molecule linked to a 2-nitrophenol aglycon via an α-glycosidic bond.

Physicochemical Data

A summary of the key physicochemical properties of 2-Nitrophenyl α-D-glucopyranoside is presented in the table below. It is important to note that while extensive data is available for the related compound p-nitrophenyl α-D-glucopyranoside, specific experimental values for the o-nitro isomer are less common in the literature. Where specific data for the 2-nitro isomer is not available, this is indicated, and data for the 4-nitro isomer is provided for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₈ | [1][2] |

| Molecular Weight | 301.25 g/mol | [1][2] |

| Appearance | Off-White Crystalline Solid | [2] |

| Melting Point | 141-142 °C (for the β-anomer) | [1] |

| Specific Rotation [α]ᴅ | Data not available for the α-anomer. For 4-Nitrophenyl α-D-glucopyranoside: +210° to +220° | [3] |

| Purity | 98% (by ¹H-NMR) | [2] |

| CAS Number | 56193-44-3 | [2] |

Solubility

2-Nitrophenyl α-D-glucopyranoside exhibits solubility in water and various organic solvents. This solubility is a critical factor for its use in aqueous buffer systems for enzymatic assays.

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| Methanol | Data not available. For 4-Nitrophenyl α-D-glucopyranoside: 20 mg/mL | |

| Dimethylformamide (DMF) | Data not available. For 4-Nitrophenyl α-D-glucopyranoside: 10 mg/mL | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Data not available. For 4-Nitrophenyl α-D-glucopyranoside: 10 mg/mL | [4] |

| Ethanol | Data not available. For 4-Nitrophenyl α-D-glucopyranoside: Slightly soluble | [4] |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | Data not available. For 4-Nitrophenyl α-D-glucopyranoside: 0.3 mg/mL | [4] |

Stability

Nitrophenyl glucosides are generally stable under standard laboratory conditions. For optimal shelf life, 2-Nitrophenyl α-D-glucopyranoside should be stored at 0 to 8 °C.[2] Solutions of the related p-nitrophenyl α-D-glucopyranoside are reported to be stable for up to 3 months when stored at -20°C.[5] It is advisable to protect the compound from light to prevent potential degradation.

Spectroscopic Properties

The spectroscopic properties of 2-Nitrophenyl α-D-glucopyranoside are fundamental to its application. The ultraviolet-visible (UV-Vis) spectrum is particularly important for the quantification of the enzymatic reaction product, 2-nitrophenol.

UV-Vis Spectroscopy

The enzymatic hydrolysis of 2-Nitrophenyl α-D-glucopyranoside by α-glucosidase releases 2-nitrophenol. The appearance of this yellow-colored product can be monitored spectrophotometrically. In alkaline solutions, 2-nitrophenolate (B253475) exhibits a strong absorbance maximum, which is the basis for the colorimetric assay. The UV absorption spectrum of 2-nitrophenol shows absorption maxima that can vary with the solvent. For instance, in methanol, the λmax is observed at different wavelengths compared to in DMSO.[6] In cyclohexane, the B-band absorption for 2-nitrophenol is at 271.6 nm.[1] A broad absorption band for 2-nitrophenol has been observed between 295–400 nm, with a peak at 345 nm.[7] The molar extinction coefficient of the related p-nitrophenol in 0.01 M NaOH (pH 10.2) is approximately 18,380 M⁻¹cm⁻¹ at 400 nm.

Chemical Synthesis

A typical synthesis workflow is as follows:

Experimental Protocols

α-Glucosidase Activity Assay

This protocol provides a general method for determining α-glucosidase activity using 2-Nitrophenyl α-D-glucopyranoside as a substrate. The procedure is adapted from established methods for the para-isomer.[2]

Materials:

-

α-Glucosidase enzyme solution

-

2-Nitrophenyl α-D-glucopyranoside solution (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate solution (e.g., 0.1 M) to stop the reaction

-

Spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

-

Prepare a stock solution of 2-Nitrophenyl α-D-glucopyranoside in the phosphate buffer.

-

In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of the enzyme solution to the phosphate buffer.

-

Pre-incubate the enzyme solution at the desired temperature (e.g., 37 °C) for a few minutes.

-

Initiate the reaction by adding the 2-Nitrophenyl α-D-glucopyranoside substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at the set temperature.

-

Stop the reaction by adding the sodium carbonate solution. This will also develop the yellow color of the 2-nitrophenolate ion.

-

Measure the absorbance of the solution at the appropriate wavelength for 2-nitrophenol (e.g., 405 nm).

-

A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

The following diagram illustrates the experimental workflow for the α-glucosidase assay.

Signaling Pathways and Logical Relationships

The primary utility of 2-Nitrophenyl α-D-glucopyranoside is in the study of α-glucosidase activity. The enzymatic reaction is a hydrolysis that breaks the glycosidic bond.

Enzymatic Hydrolysis of 2-Nitrophenyl α-D-glucopyranoside

The diagram below illustrates the enzymatic hydrolysis of 2-Nitrophenyl α-D-glucopyranoside by α-glucosidase, resulting in the release of glucose and the chromogenic 2-nitrophenol.

Conclusion

2-Nitrophenyl α-D-glucopyranoside is an indispensable tool for researchers in the fields of enzymology, drug discovery, and diagnostics. Its well-defined chemical properties and its role as a chromogenic substrate for α-glucosidase enable the development of robust and reliable assays. This guide has provided a detailed overview of its core chemical characteristics, a general synthesis strategy, and a practical protocol for its use in determining enzyme activity. The provided visualizations aim to clarify the key processes and workflows associated with this important biochemical reagent. Further research to fully characterize the physicochemical properties of the 2-nitro isomer will undoubtedly enhance its application in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents [patents.google.com]

- 3. rpicorp.com [rpicorp.com]

- 4. caymanchem.com [caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrophenyl α-D-glucopyranoside

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. 2-Nitrophenyl α-D-glucopyranoside (PNPG) and its isomers are invaluable chromogenic substrates in the study of α-glucosidase activity. This guide provides a detailed examination of its mechanism of action, experimental protocols, and relevant quantitative data.

Core Mechanism of Action

2-Nitrophenyl α-D-glucopyranoside serves as a synthetic substrate for the enzyme α-glucosidase. The fundamental principle of its action lies in the enzymatic hydrolysis of the glycosidic bond. This reaction cleaves the molecule into α-D-glucose and 2-nitrophenol (B165410) (or p-nitrophenol, depending on the isomer used).

The significance of this reaction in a laboratory setting is the chromogenic nature of the resulting nitrophenol. While the glycoside substrate is colorless, the liberated nitrophenol, particularly under alkaline conditions, exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically 400-405 nm), is directly proportional to the amount of nitrophenol produced. Consequently, this provides a reliable and straightforward method for measuring the activity of α-glucosidase. The rate of color development is indicative of the enzyme's catalytic efficiency.

This principle is widely applied in high-throughput screening for α-glucosidase inhibitors, which are of significant interest in the management of type 2 diabetes. By introducing a potential inhibitor to the reaction, any reduction in the rate of yellow color formation can be attributed to the inhibition of the enzyme.

Signaling Pathway: Enzymatic Hydrolysis

The enzymatic reaction of 2-Nitrophenyl α-D-glucopyranoside with α-glucosidase can be visualized as a single-step hydrolysis event.

Caption: Enzymatic hydrolysis of 2-Nitrophenyl α-D-glucopyranoside.

Quantitative Data: α-Glucosidase Inhibition

The use of nitrophenyl α-D-glucopyranosides as substrates is standard in determining the inhibitory potency of various compounds against α-glucosidase. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. The table below summarizes IC50 values for several compounds, illustrating the application of this substrate in inhibitor screening.

| Compound Class | Specific Compound | IC50 (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |

| Thiazolidine-2,4-dione / Rhodanine Derivatives | Compound 6k | 5.44 ± 0.13 | 817.38 ± 6.27 | [1] |

| Thiazolidine-2,4-dione / Rhodanine Derivatives | Compound 6h | 6.59 ± 0.15 | 817.38 ± 6.27 | [1] |

| Thiazolidine-2,4-dione / Rhodanine Derivatives | Compound 6b | 7.72 ± 0.16 | 817.38 ± 6.27 | [1] |

| Thiazolidine-2,4-dione / Rhodanine Derivatives | Compound 6e | 7.91 ± 0.17 | 817.38 ± 6.27 | [1] |

| Diarylpentanoid Derivatives | Compound 28 | 14.1 - 15.1 | - | [2] |

| Diarylpentanoid Derivatives | Compound 31 | 14.1 - 15.1 | - | [2] |

| Diarylpentanoid Derivatives | Compound 32 | 14.1 - 15.1 | - | [2] |

Experimental Protocols

A generalized experimental protocol for an α-glucosidase inhibition assay using a nitrophenyl α-D-glucopyranoside substrate is detailed below. This protocol is a composite of standard methodologies found in the literature.[3][4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl α-D-glucopyranoside (PNPG)

-

Phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)

-

Test inhibitor compounds

-

Sodium carbonate (Na2CO3) solution (e.g., 100 mM) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution and adjust the pH to 6.8.

-

Dissolve the α-glucosidase in the phosphate buffer to a working concentration (e.g., 0.5 U/mL).

-

Dissolve the PNPG substrate in the phosphate buffer to a desired concentration (e.g., 10 mM).

-

Prepare various concentrations of the test inhibitor compounds.

-

Prepare a stop solution of sodium carbonate.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

120 µL of phosphate buffer.

-

20 µL of the test inhibitor solution (or buffer for the control).

-

20 µL of the α-glucosidase solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a volume of the sodium carbonate solution (e.g., 50-100 µL). The alkaline pH enhances the yellow color of the p-nitrophenol.

-

Measure the absorbance of each well at 400-405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

-

Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the typical workflow for an α-glucosidase inhibition assay.

Caption: Workflow for an α-glucosidase inhibition assay.

References

- 1. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AID 1370805 - Inhibition of alpha-glucosidase (unknown origin) using 4-Nitrophenyl-alpha-D-glucopyranoside as substrate incubated foe 5 mins followed by substrate addition measured after 15 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Solubility of 2-Nitrophenyl α-D-glucopyranoside in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Nitrophenyl α-D-glucopyranoside in aqueous buffers. Due to the limited availability of direct quantitative solubility data for 2-Nitrophenyl α-D-glucopyranoside, this document also includes solubility information for the closely related isomers, 4-Nitrophenyl α-D-glucopyranoside and 2-Nitrophenyl β-D-glucopyranoside, to serve as a valuable reference. Furthermore, detailed experimental protocols for determining aqueous solubility are provided to empower researchers to ascertain the precise solubility of 2-Nitrophenyl α-D-glucopyranoside under their specific experimental conditions.

Introduction to 2-Nitrophenyl α-D-glucopyranoside

2-Nitrophenyl α-D-glucopyranoside is a chromogenic substrate commonly utilized in biochemical assays to detect and quantify the activity of α-glucosidases. The enzymatic cleavage of the glycosidic bond by α-glucosidase releases 2-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically. The solubility of this substrate in aqueous buffers is a critical parameter for the design and execution of reliable and reproducible enzyme kinetic studies and high-throughput screening assays. Insufficient solubility can lead to inaccurate measurements of enzyme activity and misleading interpretations of experimental results.

Quantitative Solubility Data

Direct and specific quantitative solubility data for 2-Nitrophenyl α-D-glucopyranoside in various aqueous buffers is not extensively reported in publicly available literature. However, data for its isomers can provide useful estimates and context. The following table summarizes the available solubility data for nitrophenyl-D-glucopyranoside derivatives.

| Compound | Solvent/Buffer | Solubility |

| 2-Nitrophenyl α-D-glucopyranoside | Water | Soluble[1] |

| 2-Nitrophenyl β-D-glucopyranoside | Water | 50 mg/mL |

| 4-Nitrophenyl α-D-glucopyranoside | Water | 10 mg/mL |

| Water | Soluble[2][3] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.3 mg/mL[4] | |

| 0.1 M Citrate (B86180) Buffer, pH 4.2 | Soluble | |

| Water | A 4 mM stock solution can be prepared.[5] | |

| Water | Soluble at a concentration of 1%.[3] |

Note: The qualitative term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. It is imperative for researchers to experimentally determine the solubility in their specific buffer systems.

Experimental Protocols for Solubility Determination

The absence of specific published methods for determining the solubility of 2-Nitrophenyl α-D-glucopyranoside necessitates the use of general, well-established protocols. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are suitable for higher throughput applications.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a specific buffer.

Materials:

-

2-Nitrophenyl α-D-glucopyranoside (solid)

-

Aqueous buffer of interest (e.g., phosphate, Tris, citrate at a specific pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2-Nitrophenyl α-D-glucopyranoside to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further clarification, the supernatant can be filtered through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of 2-Nitrophenyl α-D-glucopyranoside of known concentrations in the same buffer.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance for 2-Nitrophenyl α-D-glucopyranoside.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

2-Nitrophenyl α-D-glucopyranoside stock solution in DMSO

-

Aqueous buffer of interest

-

96-well microtiter plates

-

Plate reader with UV-Vis or nephelometry capabilities

Procedure:

-

Add a small volume of the 2-Nitrophenyl α-D-glucopyranoside DMSO stock solution to the wells of a microtiter plate.

-

Rapidly add the aqueous buffer to each well to reach the desired final compound concentration.

-

Mix the contents of the wells.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitated compound using a plate reader. This can be done by measuring the turbidity (light scattering) of the solution (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation using UV absorbance.

Visualizations

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Signaling Pathway of α-Glucosidase Activity Assay

Caption: Enzymatic cleavage of the chromogenic substrate.

This guide serves as a foundational resource for researchers working with 2-Nitrophenyl α-D-glucopyranoside. While direct solubility data is sparse, the provided information on related compounds and the detailed experimental protocols will enable scientists to effectively determine its solubility in their specific aqueous buffer systems, leading to more accurate and reliable experimental outcomes.

References

Stability of 2-Nitrophenyl α-D-glucopyranoside Across a Range of pH Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 2-Nitrophenyl α-D-glucopyranoside, a critical parameter for its use in biochemical assays and drug development. The stability of this chromogenic substrate is paramount for ensuring the accuracy and reproducibility of enzymatic assays, particularly for α-glucosidase. This document summarizes the expected hydrolysis behavior at various pH levels, provides detailed experimental protocols for stability assessment, and visualizes the underlying chemical processes.

pH-Dependent Hydrolysis of Nitrophenyl Glucopyranosides

The stability of nitrophenyl glucopyranosides is significantly influenced by pH due to the susceptibility of the glycosidic bond to hydrolysis under both acidic and alkaline conditions. The hydrolysis of the glycosidic bond results in the release of 2-nitrophenol (B165410) (or p-nitrophenol) and glucose. The rate of this non-enzymatic hydrolysis can be a source of background signal in enzymatic assays and is a critical factor in the storage and handling of stock solutions.

The hydrolysis mechanisms can be broadly categorized as:

-

Specific Acid-Catalyzed Hydrolysis: At low pH, the glycosidic oxygen is protonated, facilitating the departure of the nitrophenol aglycone.

-

Uncatalyzed Hydrolysis: In the neutral pH range, hydrolysis still occurs, albeit at a much slower rate, through the action of water as a nucleophile.

-

Base-Promoted Hydrolysis: Under alkaline conditions, the hydrolysis rate increases significantly. This can occur through several mechanisms, including direct bimolecular nucleophilic substitution by hydroxide (B78521) ions or neighboring group participation from the deprotonated C2-hydroxyl group.

Quantitative Data on the Stability of p-Nitrophenyl β-D-glucopyranoside

The following table summarizes the observed pseudo-first-order rate constants (k_obs_) for the hydrolysis of p-Nitrophenyl β-D-glucopyranoside at 90°C across a range of pH values. This data is adapted from a detailed study on the β-anomer and serves as an illustrative example of the pH-rate profile.

| pH | Buffer System | Rate Constant (k_obs_, s⁻¹) at 90°C | Half-life (t₁/₂, hours) at 90°C |

| 1.0 | HCl | 1.2 x 10⁻⁴ | 1.6 |

| 2.0 | HCl | 1.3 x 10⁻⁵ | 14.8 |

| 3.8 | Citrate | 2.5 x 10⁻⁷ | 770 |

| 6.8 | Phosphate | 1.1 x 10⁻⁸ | 17488 |

| 9.0 | Borate | 1.0 x 10⁻⁷ | 1925 |

| 11.0 | Carbonate | 1.1 x 10⁻⁵ | 17.5 |

| 13.0 | NaOH | 1.8 x 10⁻³ | 0.1 |

Note: This data is for the β-anomer and is intended to be illustrative for the α-anomer. The absolute rates for the α-anomer will differ. The half-life is calculated as ln(2)/k_obs_.

Experimental Protocol for Determining pH Stability

This section outlines a detailed methodology for assessing the stability of 2-Nitrophenyl α-D-glucopyranoside at different pH values. This protocol is based on the methods used for the β-anomer and can be adapted accordingly.

Materials

-

2-Nitrophenyl α-D-glucopyranoside

-

Hydrochloric acid (HCl) solutions of varying concentrations (for acidic pH)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (for alkaline pH)

-

A series of buffers (e.g., citrate, phosphate, borate, carbonate) to cover the desired pH range.

-

High-purity water

-

Spectrophotometer

-

pH meter

-

Thermostatically controlled water bath or incubator

-

Sealed vials (e.g., Wheaton vials)

Preparation of Buffer Solutions

A series of buffers should be prepared to maintain a constant pH throughout the experiment. For example:

-

pH 1-2: HCl solutions

-

pH 3-5: Citrate buffers

-

pH 6-8: Phosphate buffers

-

pH 9-10: Borate buffers

-

pH 11-12: Carbonate buffers

-

pH 13: NaOH solution

The ionic strength of the buffers should be kept constant if investigating the effect of pH alone.

Experimental Procedure

-

Prepare a stock solution of 2-Nitrophenyl α-D-glucopyranoside in high-purity water.

-

For each pH value to be tested, add an aliquot of the stock solution to a sealed vial containing the appropriate buffer. The final concentration of the glycoside should be in a range suitable for spectrophotometric detection of the released 2-nitrophenol.

-

Incubate the vials at a constant, elevated temperature (e.g., 70-90°C) to accelerate the hydrolysis to an observable rate.

-

At regular time intervals, withdraw an aliquot from each vial.

-

For acidic and neutral samples, quench the reaction by adding a strong base (e.g., 1 M NaOH) to deprotonate the released 2-nitrophenol, leading to the formation of the colored 2-nitrophenolate (B253475) ion.

-

Measure the absorbance of the quenched samples at the wavelength of maximum absorbance for the 2-nitrophenolate ion (around 400-420 nm).

-

The concentration of the released 2-nitrophenol can be calculated using a standard curve.

-

Plot the concentration of the released 2-nitrophenol versus time. The slope of this plot will give the initial rate of hydrolysis.

-

The pseudo-first-order rate constant (k_obs_) can be determined by fitting the data to a first-order rate equation.

Visualizations

General Hydrolysis Pathway

The following diagram illustrates the general pathway for the hydrolysis of 2-Nitrophenyl α-D-glucopyranoside.

Caption: General pathway for the hydrolysis of 2-Nitrophenyl α-D-glucopyranoside.

Experimental Workflow for Stability Assessment

The workflow for determining the pH stability of 2-Nitrophenyl α-D-glucopyranoside is depicted below.

Caption: Experimental workflow for assessing the pH stability of the glycoside.

Logical Relationship of Hydrolysis Mechanisms

The following diagram illustrates the dominant hydrolysis mechanisms at different pH ranges.

Thermal Stability of 2-Nitrophenyl α-D-glucopyranoside Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Nitrophenyl α-D-glucopyranoside (PNPAG) solutions. Understanding the stability of PNPAG is critical for its application in various biochemical assays, particularly in the determination of α-glucosidase activity, a key enzyme in carbohydrate metabolism and a target for therapeutic intervention in diseases such as diabetes. This document summarizes available data on the degradation kinetics of PNPAG and its analogs, provides detailed experimental protocols for stability assessment, and outlines the primary degradation pathways.

Introduction

2-Nitrophenyl α-D-glucopyranoside is a chromogenic substrate widely used for the detection and quantification of α-glucosidase activity. The enzymatic hydrolysis of PNPAG releases 2-nitrophenol (B165410), a yellow-colored compound that can be measured spectrophotometrically. The accuracy and reproducibility of assays employing PNPAG are contingent upon the stability of the substrate solution. Degradation of PNPAG can lead to the spontaneous release of 2-nitrophenol, resulting in high background signals and inaccurate enzyme activity measurements. This guide addresses the key factors influencing the stability of PNPAG solutions, including temperature, pH, and buffer composition.

Factors Influencing the Stability of 2-Nitrophenyl α-D-glucopyranoside Solutions

The primary mechanism of degradation for 2-Nitrophenyl α-D-glucopyranoside in aqueous solutions is hydrolysis of the glycosidic bond, yielding 2-nitrophenol and glucose. The rate of this hydrolysis is significantly influenced by temperature and pH.

Effect of Temperature

Elevated temperatures accelerate the rate of hydrolysis of the glycosidic bond. While specific kinetic data for the thermal degradation of 2-Nitrophenyl α-D-glucopyranoside is not extensively available in the literature, general recommendations from suppliers suggest that solutions should be stored at low temperatures to maintain stability. For long-term storage, freezing the solution is advised.

Effect of pH

The hydrolysis of nitrophenyl glucosides is highly dependent on pH. Both acidic and alkaline conditions can catalyze the cleavage of the glycosidic bond. A detailed study on the hydrolysis of the related compound, 4-nitrophenyl β-D-glucopyranoside, reveals a complex pH-rate profile with different mechanisms dominating at various pH ranges[1][2]. At low pH, the hydrolysis is specific-acid catalyzed. In the neutral pH range, the reaction is largely uncatalyzed or may involve general acid/base catalysis by buffer components. Under alkaline conditions, hydrolysis can proceed through bimolecular nucleophilic substitution or neighboring group participation[1][2].

Quantitative Stability Data

Direct quantitative data on the thermal stability of 2-Nitrophenyl α-D-glucopyranoside is limited. However, data from the hydrolysis of the analogous compound, 4-nitrophenyl-β-D-glucopyranoside (PNPG), provides valuable insights into the expected stability profile. The following tables summarize the hydrolysis rate constants and Arrhenius parameters for PNPG, which can be used as an estimate for the stability of the α-anomer.

Table 1: pH-Rate Profile for the Hydrolysis of 4-Nitrophenyl β-D-glucopyranoside at 90°C

| pH | Rate Constant (k, min⁻¹) | Dominant Mechanism |

| < 3 | pH-dependent (increases with decreasing pH) | Specific Acid Catalysis[1][2] |

| 3.8 - 7.8 | Relatively constant | Uncatalyzed Hydrolysis / General Acid-Base Catalysis[1][2] |

| > 8 | pH-dependent (increases with increasing pH) | Bimolecular Nucleophilic Substitution / Neighboring Group Participation[1][2] |

Table 2: Arrhenius Parameters for the Hydrolysis of 4-Nitrophenyl β-D-glucopyranoside in the Acidic Region

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 25.2 ± 0.1 kcal/mol | pH 0.58[1] |

| Enthalpy of Activation (ΔH‡) | 24.6 ± 0.1 kcal/mol | pH 0.58[1] |

| Entropy of Activation (ΔS‡) | 4.9 ± 0.4 cal/mol·K | pH 0.58[1] |

Note: The data in Tables 1 and 2 are for the β-anomer and should be considered as an approximation for the α-anomer.

Table 3: Recommended Storage Conditions for Nitrophenyl Glucoside Solutions

| Storage Temperature | Duration | Recommendation |

| 4°C | Short-term (days to weeks) | Suitable for working solutions. Monitor for discoloration (yellowing) which indicates degradation.[3] |

| -20°C | Long-term (months) | Recommended for stock solutions to minimize hydrolysis. Solutions are reported to be stable for up to 3 months.[4] |

| -80°C | Extended long-term | Provides maximum stability for archival purposes. |

Experimental Protocols for Stability Assessment

To determine the thermal stability of 2-Nitrophenyl α-D-glucopyranoside solutions under specific experimental conditions, a well-designed stability study is essential. The following is a general protocol that can be adapted to specific needs.

Materials

-

2-Nitrophenyl α-D-glucopyranoside

-

Buffers of desired pH (e.g., citrate, phosphate, Tris-HCl)

-

High-purity water

-

Spectrophotometer (capable of measuring absorbance at ~405-420 nm)

-

Temperature-controlled incubator or water bath

-

pH meter

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Nitrophenyl α-D-glucopyranoside in the desired buffer. A typical concentration might be 10-20 mM.

-

Working Solutions: Dilute the stock solution with the appropriate buffer to the final desired concentrations for the stability study.

Thermal Stability Study Workflow

The following diagram illustrates a typical workflow for a thermal stability study.

Caption: Workflow for a thermal stability study of PNPAG solutions.

Procedure

-

Initial Measurement (Time 0): Immediately after preparation, take an aliquot of the PNPAG solution and measure its absorbance at the wavelength of maximum absorbance for 2-nitrophenol (typically around 405-420 nm). This will serve as the baseline.

-

Incubation: Place the sealed vials of the PNPAG solution in incubators or water baths set at the desired temperatures.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

-

Absorbance Measurement: Allow the sample to cool to room temperature and measure the absorbance at the same wavelength as the initial measurement.

-

Data Analysis:

-

Calculate the concentration of released 2-nitrophenol at each time point using a standard curve.

-

Determine the percentage of PNPAG degradation over time.

-

Plot the concentration of degraded PNPAG versus time to determine the degradation rate. The kinetics of degradation can often be modeled using zero-order or first-order rate equations.

-

Degradation Pathway

The primary degradation pathway for 2-Nitrophenyl α-D-glucopyranoside in aqueous solution is hydrolysis. The following diagram illustrates this chemical transformation.

Caption: Hydrolysis of 2-Nitrophenyl α-D-glucopyranoside.

Conclusion and Recommendations

The stability of 2-Nitrophenyl α-D-glucopyranoside solutions is paramount for obtaining reliable results in enzymatic assays. The primary route of degradation is hydrolysis, which is significantly accelerated by elevated temperatures and extremes of pH.

Key Recommendations:

-

Storage: For long-term storage, 2-Nitrophenyl α-D-glucopyranoside solutions should be aliquoted and stored frozen (-20°C or below).

-

Working Solutions: Prepare fresh working solutions for daily use and store them at 4°C when not in use. Avoid repeated freeze-thaw cycles.

-

pH Control: Maintain the pH of the solution within a range where the spontaneous hydrolysis rate is minimal, ideally close to neutral, unless the experimental conditions dictate otherwise.

-

Blank Controls: Always include a substrate blank (PNPAG solution in buffer without enzyme) in your experiments to account for any non-enzymatic hydrolysis.

-

Stability Testing: For critical applications, it is advisable to perform a stability study under the specific experimental conditions (buffer, pH, and temperature) to be used.

By adhering to these guidelines, researchers can minimize the impact of substrate instability on their experimental outcomes and ensure the generation of accurate and reproducible data.

References

2-Nitrophenyl a-D-glucopyranoside molar absorptivity

An In-depth Technical Guide on the Molar Absorptivity of 2-Nitrophenyl α-D-glucopyranoside and its Application in Enzymatic Assays

For researchers, scientists, and drug development professionals, accurate determination of enzyme kinetics is paramount. This guide provides a comprehensive overview of the spectrophotometric properties of 2-Nitrophenyl α-D-glucopyranoside (2-NPG), with a focus on its application in the assay of α-glucosidase activity. While direct molar absorptivity data for 2-NPG is not the central parameter for its use, this paper will elucidate the crucial role of the molar absorptivity of its chromogenic product, p-nitrophenol.

Introduction

2-Nitrophenyl α-D-glucopyranoside is a colorless substrate widely used for the determination of α-glucosidase activity. The enzymatic hydrolysis of 2-NPG by α-glucosidase yields D-glucose and 2-nitrophenol (B165410) (often referred to as p-nitrophenol or 4-nitrophenol), a yellow-colored product. The intensity of the yellow color, which is pH-dependent, can be measured spectrophotometrically, providing a direct correlation to the enzyme's activity. The reaction is illustrated below:

Figure 1: Enzymatic hydrolysis of 2-Nitrophenyl α-D-glucopyranoside.

The utility of this assay hinges on the principle that the substrate, 2-NPG, does not exhibit significant absorbance at the wavelength used to quantify the product, p-nitrophenol. This ensures that the measured absorbance is directly proportional to the amount of product formed and, consequently, to the enzymatic activity.

Molar Absorptivity of p-Nitrophenol

The molar absorptivity (or molar extinction coefficient, ε) of p-nitrophenol is a critical parameter for calculating enzyme activity. This value is highly dependent on the pH of the solution, as the ionization state of the phenolic hydroxyl group influences its light-absorbing properties. The pKa of p-nitrophenol is approximately 7.15, and the yellow color is characteristic of the deprotonated p-nitrophenolate anion, which absorbs maximally around 400-410 nm.

The following table summarizes the molar absorptivity of p-nitrophenol under various experimental conditions as reported in the literature.

| Molar Absorptivity (ε) | Wavelength (nm) | pH | Solvent/Buffer | Citation |

| 18,300 M⁻¹cm⁻¹ | 400 | - | Not specified | [1] |

| 18,380 M⁻¹cm⁻¹ | 400 | 10.2 | 0.01 M NaOH | |

| 18,000 M⁻¹cm⁻¹ | 405 | - | Not specified | |

| 16,000 M⁻¹cm⁻¹ | 405 | - | 0.5 M EDTA | |

| 18,380 M⁻¹cm⁻¹ | 401 | - | 10 mmol/L NaOH at 25°C | |

| 18,300 M⁻¹cm⁻¹ | 410 | Alkaline | 0.1 N NaOH |

It is crucial for researchers to use the molar absorptivity value that corresponds to the specific conditions of their experimental setup to ensure accurate quantification of enzyme activity.

Experimental Protocols

The following are detailed methodologies for α-glucosidase assays using 2-NPG as a substrate. These protocols are based on established methods and provide a framework for reproducible experiments.

Protocol 1: End-point Assay for α-Glucosidase Activity

This protocol is suitable for determining the total enzyme activity over a fixed period.

Reagents:

-

Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 6.8.

-

Substrate Solution: 5 mM 2-Nitrophenyl α-D-glucopyranoside in phosphate buffer.

-

Enzyme Solution: α-glucosidase diluted in phosphate buffer to a suitable concentration.

-

Stop Solution: 200 mM sodium carbonate solution.

Procedure:

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a specific volume of the enzyme solution to the pre-warmed substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution. The stop solution raises the pH, which maximizes the color development of p-nitrophenol and denatures the enzyme.

-

Measure the absorbance of the resulting solution at 400-410 nm using a spectrophotometer.

-

A blank reaction should be prepared by adding the stop solution before the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity: The enzyme activity is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA × V_total) / (ε × t × V_enzyme)

Where:

-

ΔA is the absorbance of the sample minus the absorbance of the blank.

-

V_total is the total volume of the reaction mixture.

-

ε is the molar absorptivity of p-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).

-

t is the incubation time in minutes.

-

V_enzyme is the volume of the enzyme solution used.

One unit (U) of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of 2-NPG per minute under the specified conditions.

Protocol 2: Kinetic Assay for α-Glucosidase Activity

This protocol allows for the continuous monitoring of enzyme activity, which is particularly useful for kinetic studies.

Reagents:

-

Same as for the end-point assay, excluding the stop solution.

Procedure:

-

Equilibrate the spectrophotometer to the desired reaction temperature.

-

In a cuvette, mix the phosphate buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme solution and mix quickly.

-

Immediately start recording the absorbance at 400-410 nm at regular intervals (e.g., every 30 seconds) for a set period.

Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔA/min).

Activity (U/mL) = (ΔA/min × V_total) / (ε × V_enzyme)

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Workflow for an end-point enzymatic assay.

Caption: Workflow for a kinetic enzymatic assay.

Caption: Logical relationship in the α-glucosidase assay.

Conclusion

The use of 2-Nitrophenyl α-D-glucopyranoside as a substrate for α-glucosidase provides a reliable and straightforward method for determining enzyme activity. The key to accurate quantification lies not in the molar absorptivity of the substrate itself, which is negligible at the analytical wavelength, but in the well-characterized molar absorptivity of the p-nitrophenol product. By carefully controlling experimental conditions, particularly pH, and using the appropriate molar absorptivity value, researchers can obtain precise and reproducible results. The protocols and workflows detailed in this guide serve as a robust starting point for the implementation of this assay in various research and development settings.

References

An In-depth Technical Guide to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, handling, and experimental protocols for N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a well-characterized cannabinoid CB1 receptor antagonist and inverse agonist. This compound, also known by the names SR141716A and Rimonabant, has been a pivotal tool in cannabinoid research.

Chemical and Physical Properties

SR141716A is a diarylpyrazole derivative with the following key properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O |

| Molecular Weight | 463.79 g/mol |

| CAS Number | 168273-06-1 |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO and ethanol. |

| Ki for CB1 Receptor | ~2 nM[1] |

| Ki for CB2 Receptor | >1000 nM[1] |

Biological Activity and Mechanism of Action

SR141716A is a potent and selective antagonist of the CB1 cannabinoid receptor.[1] It exhibits high affinity for the CB1 receptor, which is predominantly expressed in the central nervous system, and significantly lower affinity for the CB2 receptor, which is primarily found in immune cells.[1][2]

Beyond its role as a competitive antagonist, SR141716A also functions as an inverse agonist.[3][4] This means that in addition to blocking the effects of cannabinoid agonists, it can independently modulate receptor activity, reducing the basal level of signaling.[4][5] This inverse agonism is crucial for many of its observed pharmacological effects.[6] The interaction with LYS 3.28(192) within the CB1 receptor is considered critical for its inverse agonist activity.[6] The compound has been shown to inhibit Gαi/o-type G proteins in a receptor-independent manner at micromolar concentrations.[7]

The primary signaling pathway affected by SR141716A is the G-protein coupled receptor (GPCR) cascade associated with the CB1 receptor. Typically, activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] As an inverse agonist, SR141716A can increase adenylyl cyclase activity and cAMP accumulation.[2]

Safety and Handling

SR141716A is a potent pharmacological agent and should be handled with care by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Not required for normal handling of small quantities. If generating dust or aerosols, use a NIOSH-approved respirator.

First-Aid Measures:

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Below are detailed methodologies for common experiments involving SR141716A, based on published research.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CB1 receptor using SR141716A as a competitor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).

-

Add increasing concentrations of the unlabeled test compound or SR141716A.

-

Add the prepared brain membranes to initiate the binding reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled agonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis in Rats

Objective: To measure the effect of SR141716A on neurotransmitter levels in a specific brain region.[9]

Methodology:

-

Animal Preparation:

-

Anesthetize male Wistar rats and place them in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).[9]

-

Allow the animals to recover from surgery for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer SR141716A (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.[9]

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for the concentration of neurotransmitters (e.g., dopamine, norepinephrine) and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of SR141716A with the vehicle control.[9]

-

References

- 1. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Nitrophenyl Glycosides in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery and application of nitrophenyl glycosides as chromogenic substrates have been a cornerstone in the field of enzymology for over seven decades. Their simplicity, reliability, and cost-effectiveness have made them indispensable tools for the detection, quantification, and characterization of a vast array of glycosidase enzymes. This technical guide provides an in-depth exploration of the history, underlying principles, and practical application of nitrophenyl glycoside-based enzyme assays. It offers a compilation of detailed experimental protocols for key glycosidases, a comprehensive summary of quantitative data to facilitate comparative analysis, and visual representations of the core enzymatic reaction and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or intend to utilize these foundational enzymatic assays.

A Historical Perspective: The Dawn of Chromogenic Assays

The journey of nitrophenyl glycosides in enzyme assays began in the mid-20th century, marking a significant leap forward from more cumbersome and less specific methods of detecting enzyme activity. A pivotal moment in this history was the work of Seidman and Link in 1950, who first synthesized o-nitrophenyl-β-D-galactopyranoside (ONPG).[1] This development was almost immediately capitalized upon by Joshua Lederberg, who, in the same year, reported the use of ONPG as a substrate to study the activity of β-D-galactosidase in Escherichia coli.[1] This seminal work laid the groundwork for what would become one of the most widely used enzyme assays in molecular biology and microbiology.

The principle was elegantly simple: the action of β-galactosidase on the colorless ONPG substrate would cleave the glycosidic bond, releasing the yellow-colored o-nitrophenol, which could be easily quantified spectrophotometrically. This direct correlation between color development and enzyme activity provided a straightforward and sensitive method for enzyme analysis. The success of ONPG spurred the synthesis and application of a wider range of nitrophenyl glycosides for various other glycosidases throughout the 1970s, solidifying their role as essential chromogenic substrates in research and clinical diagnostics.[2]

The Core Principle: A Chromogenic Reaction

The utility of nitrophenyl glycosides in enzyme assays hinges on a straightforward chromogenic reaction. The substrate, a nitrophenyl glycoside, is a synthetic compound composed of a sugar moiety linked to a nitrophenol molecule via a glycosidic bond. In its intact form, the nitrophenyl glycoside is colorless. However, in the presence of a specific glycosidase enzyme that recognizes the sugar component and the stereochemistry of the glycosidic linkage, the bond is hydrolyzed. This enzymatic cleavage liberates the sugar and a nitrophenol (either ortho-nitrophenol or para-nitrophenol). In an alkaline environment, the released nitrophenol is converted to its nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this yellow color, which can be accurately measured using a spectrophotometer (typically at a wavelength of 405-420 nm), is directly proportional to the amount of nitrophenol produced and, consequently, to the activity of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for several common glycosidases when assayed with their respective nitrophenyl glycoside substrates. This information is crucial for designing experiments and comparing enzyme characteristics.

Table 1: Michaelis-Menten Constants (Km) and Optimal pH for Various Glycosidases

| Enzyme | Substrate | Km (mM) | Optimal pH | Source Organism/Notes |

| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 0.22 - 2.8 | 4.5 - 7.0 | Varies widely with source |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside | 0.1 - 4.0 | 6.5 - 7.5 | E. coli is a common source |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 0.73 - 2.92 | 6.0 - 7.0 | Yeast, human semen |

| β-Xylosidase | p-Nitrophenyl-β-D-xylopyranoside | 0.09 - 0.537 | 4.5 - 6.0 | Fungal and bacterial sources |

| β-Glucuronidase | p-Nitrophenyl-β-D-glucuronide | ~1.0 | 6.8 - 7.0 | E. coli |

| α-N-Acetylgalactosaminidase | p-Nitrophenyl-N-acetyl-α-D-galactosaminide | Varies | 4.5 - 6.5 | Human, bacterial sources |

Table 2: Optimal Temperature for Various Glycosidase Assays

| Enzyme | Substrate | Optimal Temperature (°C) | Source Organism/Notes |

| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 50 - 65 | Thermostability is source-dependent |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside | 37 | Mesophilic organisms, e.g., E. coli |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 30 - 37 | Yeast, mammalian sources |

| β-Xylosidase | p-Nitrophenyl-β-D-xylopyranoside | 50 - 60 | Thermophilic and mesophilic sources |

| β-Glucuronidase | p-Nitrophenyl-β-D-glucuronide | 37 | Mesophilic organisms |

| α-N-Acetylgalactosaminidase | p-Nitrophenyl-N-acetyl-α-D-galactosaminide | 37 | Mammalian sources |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the assay of several key glycosidases using nitrophenyl glycosides. Researchers should optimize these conditions for their specific enzyme and experimental setup.

β-Galactosidase Assay (ONPG Assay)

This protocol is adapted from the classical Miller assay and is widely used for measuring β-galactosidase activity, often as a reporter in molecular biology experiments.

Materials:

-

Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol (add fresh). Adjust to pH 7.0.

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution: 4 mg/mL in Z-Buffer.

-

1 M Sodium Carbonate (Na2CO3) solution.

-

Bacterial cell culture or purified enzyme solution.

Procedure:

-

Grow bacterial cells under desired conditions. Measure the optical density at 600 nm (OD600) of the culture.

-

Permeabilize the cells by adding a few drops of chloroform (B151607) and vortexing vigorously for 10 seconds.

-

Add 100 µL of the permeabilized cell culture to 900 µL of pre-warmed Z-Buffer.

-

Start the reaction by adding 200 µL of the ONPG solution. Mix and start a timer.

-

Incubate the reaction at 37°C until a faint yellow color develops.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3 solution.

-

Record the reaction time.

-

Measure the absorbance of the reaction mixture at 420 nm (A420).

-

Calculate Miller Units using the appropriate formula, which normalizes for cell density and reaction time.

β-Glucosidase Assay (PNPG Assay)

This assay is commonly used to measure the activity of β-glucosidases from various sources.

Materials:

-

50 mM Sodium Acetate Buffer, pH 5.0.

-

p-Nitrophenyl-β-D-glucopyranoside (PNPG) solution: 5 mM in Sodium Acetate Buffer.

-

1 M Sodium Carbonate (Na2CO3) solution.

-

Enzyme solution.

Procedure:

-

Pre-warm the buffer and PNPG solution to the desired assay temperature (e.g., 50°C).

-

In a microcentrifuge tube, combine 450 µL of 50 mM Sodium Acetate Buffer (pH 5.0) and 50 µL of the enzyme solution.

-

Pre-incubate the mixture at the assay temperature for 5 minutes.

-

Start the reaction by adding 500 µL of the pre-warmed 5 mM PNPG solution. Mix gently.

-

Incubate for a defined period (e.g., 10-30 minutes) at the assay temperature. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3 solution.

-

Measure the absorbance of the solution at 405 nm.

-

A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product released.

α-Glucosidase Assay

This protocol is suitable for the determination of α-glucosidase activity.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 6.8.

-

p-Nitrophenyl-α-D-glucopyranoside solution: 10 mM in distilled water.

-

100 mM Sodium Carbonate (Na2CO3) solution.

-

Enzyme solution.

Procedure:

-

In a test tube, prepare a reaction mixture containing 1.0 mL of 100 mM Potassium Phosphate Buffer (pH 6.8) and 0.5 mL of the enzyme solution.

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the 10 mM p-Nitrophenyl-α-D-glucopyranoside solution.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding 2.0 mL of 100 mM Na2CO3 solution.

-

Measure the absorbance of the resulting yellow color at 400 nm.

-

Use a p-nitrophenol standard curve to calculate the enzyme activity.

Experimental Workflow and Visualization

The general workflow for a nitrophenyl glycoside-based enzyme assay is consistent across different enzymes, with variations primarily in the specific substrate, buffer conditions, and incubation temperature.

Conclusion and Future Perspectives

Nitrophenyl glycosides have undeniably revolutionized the study of glycosidase enzymes. Their introduction provided a simple, sensitive, and quantitative method that has stood the test of time. While more advanced techniques involving fluorogenic and luminogenic substrates have since been developed for applications requiring higher sensitivity, nitrophenyl glycoside assays remain a staple in research and teaching laboratories due to their robustness, low cost, and ease of use. The foundational principles and protocols detailed in this guide continue to be relevant and form the basis for many high-throughput screening assays in drug discovery and industrial biotechnology. As our understanding of the diverse roles of glycosidases in health and disease expands, the venerable nitrophenyl glycoside assays will undoubtedly continue to be a critical tool in the scientist's arsenal.

References

enzymatic hydrolysis products of 2-Nitrophenyl a-D-glucopyranoside

An In-depth Technical Guide to the Enzymatic Hydrolysis of 2-Nitrophenyl α-D-glucopyranoside

For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of enzyme-catalyzed reactions is paramount. The enzymatic hydrolysis of 2-Nitrophenyl α-D-glucopyranoside (pNPG), a chromogenic substrate, serves as a fundamental tool for the characterization of α-glucosidase activity and the screening of potential inhibitors. This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with this reaction.

Principle of Enzymatic Hydrolysis

The hydrolysis of 2-Nitrophenyl α-D-glucopyranoside is catalyzed by the enzyme α-glucosidase (EC 3.2.1.20).[1] This enzyme is a carbohydrate-hydrolase that specifically cleaves terminal, non-reducing (1→4)-linked α-glucose residues.[1][2] In this reaction, the α-glucosidase breaks the α-glucosidic bond of the colorless substrate, pNPG, to release two products: α-D-glucose and 2-nitrophenol (B165410) (or p-nitrophenol, PNP).[3]

The utility of this reaction in biochemical assays stems from the chromogenic nature of the 2-nitrophenol product.[4] Under alkaline conditions, 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which imparts a distinct yellow color to the solution.[5][6] The intensity of this color, which can be quantified by measuring its absorbance spectrophotometrically at 400-405 nm, is directly proportional to the amount of 2-nitrophenol produced.[3][7] This allows for a simple and reliable method to continuously monitor the enzymatic activity.

The proposed catalytic mechanisms for α-glucosidases generally involve either a nucleophilic displacement or the formation of an oxocarbenium ion intermediate.[8][9]

Quantitative Data Presentation

The kinetic parameters of α-glucosidase can vary significantly depending on the enzyme's source (e.g., yeast, bacteria, mammalian tissue). The Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key indicator of the enzyme's affinity for the substrate.

Below is a summary of kinetic constants for α-glucosidase from different sources using pNPG as the substrate.

| Enzyme Source | Michaelis Constant (Kₘ) for pNPG | Optimal pH | Optimal Temperature (°C) |

| Bacillus sp. | 0.73 mM | 6.0 - 7.0 | ~60 |

| Saccharomyces cerevisiae | Varies (often in the low mM range) | 6.8 | 37 |

Data compiled from sources including NIPRO and Sigma-Aldrich assay protocols.[3]

This substrate is also extensively used in inhibitor screening assays. The efficacy of an inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | IC₅₀ Value (µM) | Enzyme Source |

| Acarbose (Standard) | 817.38 ± 6.27 | Not specified |

| Compound 6k (Thiazolidine-2,4-dione derivative) | 5.44 ± 0.13 | Not specified |

| Quercetin | 5.41 µg/mL | Saccharomyces cerevisiae |

Data is illustrative of the application of the pNPG assay in drug discovery.[7][10]

Experimental Protocols

This section details a generalized protocol for determining α-glucosidase activity and screening for inhibitors using pNPG. This protocol is a synthesis of methodologies found in various research and commercial sources.[5][7]

3.1. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

2-Nitrophenyl α-D-glucopyranoside (pNPG)

-

Potassium phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 0.2 M) for stopping the reaction

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Incubator set to 37°C

3.2. Assay Procedure for Inhibitor Screening

-

Reagent Preparation : Prepare fresh solutions of the enzyme, substrate, and buffer. The final concentration of pNPG in the reaction is typically in the range of 2-10 mM. The enzyme concentration should be chosen to ensure the reaction rate is linear over the incubation period.

-

Assay Plate Setup : In a 96-well plate, add 20 µL of the test compound at various concentrations. For the positive control (uninhibited reaction) and blank, add 20 µL of the solvent (e.g., 20% v/v DMSO).

-

Enzyme Addition : Add 120 µL of phosphate buffer (pH 6.8) and 20 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubation : Mix the contents of the plate gently and pre-incubate at 37°C for 10-15 minutes.

-

Initiate Reaction : Add 20 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation : Incubate the plate at 37°C for a defined period, typically 15-30 minutes.

-

Stop Reaction : Terminate the reaction by adding 50-100 µL of the sodium carbonate solution to each well.[5] This step raises the pH, which both stops the enzyme and maximizes the color development of the 2-nitrophenol product.

-

Measure Absorbance : Read the absorbance of each well at 400 nm or 405 nm using a microplate reader.

-

Data Analysis : The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the core reaction, the experimental workflow, and the logical relationship of the assay principle.